molecular formula C7H9BrN2O B2527234 5-Bromo-2-methoxy-4-methylpyridin-3-amine CAS No. 1366131-38-5

5-Bromo-2-methoxy-4-methylpyridin-3-amine

Cat. No. B2527234
CAS RN: 1366131-38-5
M. Wt: 217.066
InChI Key: PFIKOULGWGXGPH-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-2-methoxy-4-methylpyridin-3-amine, is a brominated pyridine derivative with potential relevance in various chemical reactions and pharmaceutical applications. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds and their reactions offer insights into the behavior and properties that 5-Bromo-2-methoxy-4-methylpyridin-3-amine might exhibit.

Synthesis Analysis

The synthesis of related brominated pyridine compounds involves regioselective reactions and careful control of reaction conditions. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, which suggests that similar conditions could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the importance of regioselectivity and the use of different reagents and solvents to achieve the desired substitution pattern on the pyridine ring .

Molecular Structure Analysis

X-ray crystallography analysis is a common technique used to determine the molecular structure of brominated pyridine compounds. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to crystallize in the monoclinic crystal system . Similarly, the characterization of 5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol by single crystal X-ray diffraction provides insights into the molecular geometry and possible conformations that related compounds might adopt .

Chemical Reactions Analysis

Brominated pyridine derivatives are versatile intermediates in the synthesis of various heterocyclic compounds. The regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones to synthesize a series of brominated compounds demonstrates the reactivity of bromine in such contexts . Moreover, the amination of bromo-derivatives of pyridine, which may involve intermediates such as pyridynes, indicates the potential for 5-Bromo-2-methoxy-4-methylpyridin-3-amine to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be inferred from their structural characteristics and the nature of their substituents. For instance, the presence of bromine and methoxy groups is likely to influence the compound's polarity, solubility, and reactivity. The crystallization behavior and the formation of hydrogen bonds, as observed in the crystal structures of related compounds, may also be relevant for understanding the properties of 5-Bromo-2-methoxy-4-methylpyridin-3-amine .

Scientific Research Applications

Synthesis and Functional Group Transformations

  • Amination Reactions : The amination of halogenated pyridines, including bromo derivatives, is a fundamental reaction in organic synthesis. For instance, the amination of 3-bromo-4-ethoxypyridine yields 2-amino-4-ethoxypyridine, demonstrating the versatility of bromo derivatives in nucleophilic substitution reactions to introduce amino groups (Pieterse & Hertog, 2010).

  • Palladium-Catalyzed Reactions : Palladium-catalyzed aminocarbonylation of halopyridines to form amides and amination products showcases the reactivity of bromo and chloro derivatives. This reaction pathway underscores the importance of 5-Bromo-2-methoxy-4-methylpyridin-3-amine in forming structurally diverse pyridine-based molecules (Takács et al., 2012).

  • Chemoselective Synthesis : An efficient synthesis method for related bromopyridines involves selective functional group transformations, such as chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles. This illustrates the adaptability of bromopyridines in synthesizing compounds with potential biological activities (Aquino et al., 2015).

Applications in Medicinal Chemistry

  • Development of Receptor Antagonists : The synthesis of derivatives of 5-Bromo-2-methoxy-4-methylpyridin-3-amine has led to the creation of potent receptor antagonists, showcasing its application in the development of therapeutics targeting specific receptors (Hirokawa et al., 2000).

  • Quantum Mechanical Investigations : The Suzuki cross-coupling reaction has been utilized to produce novel pyridine derivatives from 5-Bromo-2-methylpyridin-3-amine, demonstrating its utility in the synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry (Ahmad et al., 2017).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-2-methoxy-4-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIKOULGWGXGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-4-methylpyridin-3-amine

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